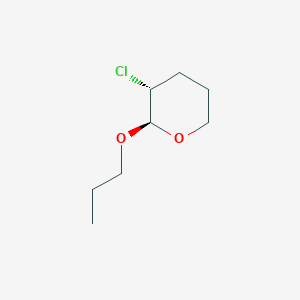
(2R,3R)-3-chloro-2-propoxyoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-3-chloro-2-propoxyoxane is a chiral compound with two stereocenters, making it an interesting subject in stereochemistry This compound is part of the oxane family, which are six-membered cyclic ethers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-chloro-2-propoxyoxane typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (MCPBA), in a nonaqueous solvent like chloroform or acetone . This reaction proceeds through a concerted mechanism, forming a three-membered oxirane ring, which can then be opened to introduce the chlorine and propoxy groups.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more stable and scalable reagents, such as magnesium monoperoxyphthalate (MMPP). The reaction conditions are optimized to ensure high yields and purity of the product, often involving controlled temperatures and pressures to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-3-chloro-2-propoxyoxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The propoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, forming a simpler oxane derivative.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed in reduction reactions.
Major Products
Substitution: Formation of 2-propoxyoxane derivatives.
Oxidation: Formation of propoxy aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated oxane derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-3-chloro-2-propoxyoxane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of (2R,3R)-3-chloro-2-propoxyoxane involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in electrophilic reactions, while the propoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-Hydroxybupropion: A major metabolite of bupropion with similar stereochemistry but different functional groups.
(2R,3R)-2,3-Butanediol: A chiral diol with applications in chiral synthesis and as a building block in organic chemistry.
Uniqueness
(2R,3R)-3-chloro-2-propoxyoxane is unique due to its specific combination of a chlorine atom and a propoxy group on an oxane ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
61092-37-3 |
|---|---|
Molekularformel |
C8H15ClO2 |
Molekulargewicht |
178.65 g/mol |
IUPAC-Name |
(2R,3R)-3-chloro-2-propoxyoxane |
InChI |
InChI=1S/C8H15ClO2/c1-2-5-10-8-7(9)4-3-6-11-8/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
GYEIUXQWSBQIFW-HTQZYQBOSA-N |
Isomerische SMILES |
CCCO[C@H]1[C@@H](CCCO1)Cl |
Kanonische SMILES |
CCCOC1C(CCCO1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


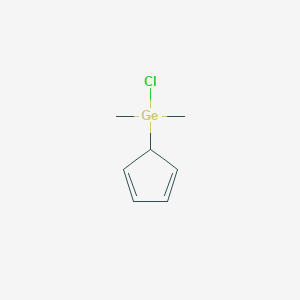
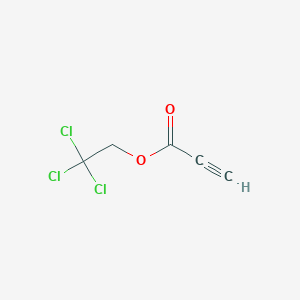
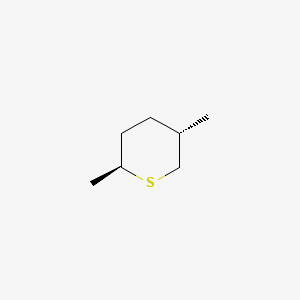
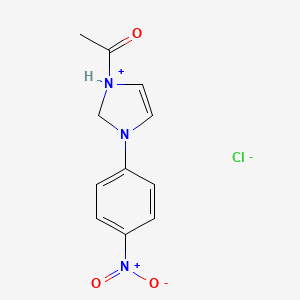
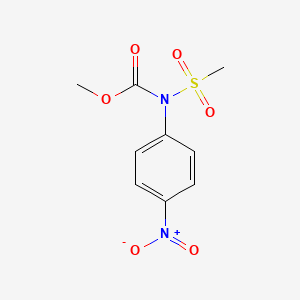
![6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one](/img/structure/B14585080.png)
![4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate](/img/structure/B14585088.png)
![1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene](/img/structure/B14585095.png)
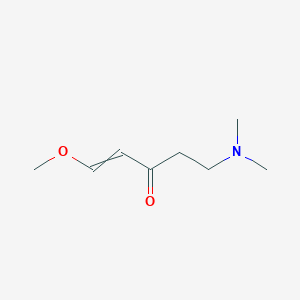
![Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14585116.png)
![5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo-](/img/structure/B14585122.png)

![3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14585139.png)
![1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran](/img/structure/B14585140.png)
